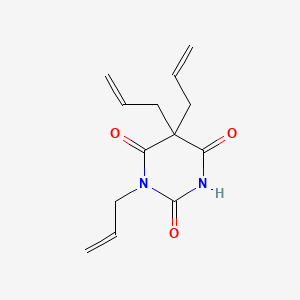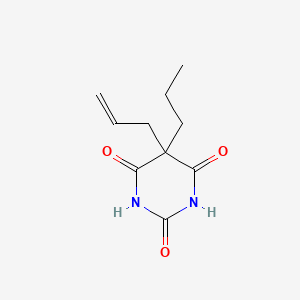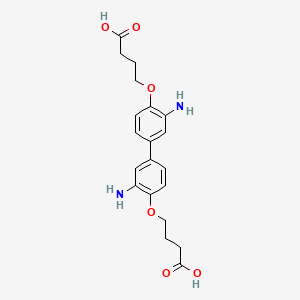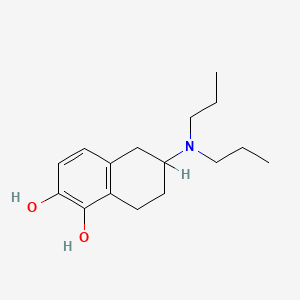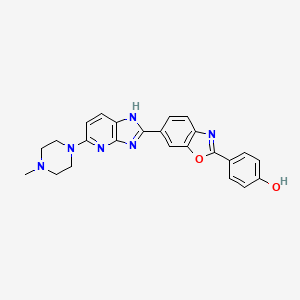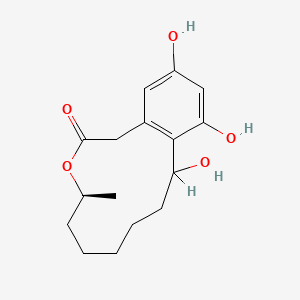![molecular formula C8H8BrN3 B1203761 3-Brom-5,7-Dimethylpyrazolo[1,5-a]pyrimidin CAS No. 41945-37-3](/img/structure/B1203761.png)
3-Brom-5,7-Dimethylpyrazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives involves a series of chemical reactions starting from basic pyrazole compounds. For example, Martins et al. (2009) explored the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, showcasing the methodological advancements in obtaining bromo derivatives of pyrazolo[1,5-a]pyrimidine (Martins et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives has been elucidated through various analytical techniques. Portilla et al. (2006) discussed the hydrogen-bonded structures observed in related pyrazolo[1,5-a]pyrimidine compounds, shedding light on the intricate molecular interactions and conformations (Portilla et al., 2006).
Chemical Reactions and Properties
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine participates in various chemical reactions, leveraging its bromo and methyl groups for further functionalization. For instance, Catalano et al. (2015) discovered a phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, highlighting the compound's versatility in synthetic chemistry (Catalano et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antitumor-Scaffold
Pyrazolo[1,5-a]pyrimidin-Derivate, einschließlich 3-Brom-5,7-Dimethylpyrazolo[1,5-a]pyrimidin, bilden eine riesige Familie von N-heterocyclischen Verbindungen, die einen großen Einfluss in der medizinischen Chemie haben {svg_1}. Sie haben ein erhebliches Potenzial als Antitumor-Scaffolds gezeigt {svg_2}.
Enzymatische Hemmaktivität
Diese Verbindungen haben auch eine enzymatische Hemmaktivität gezeigt {svg_3}. Diese Eigenschaft könnte zu neuen rationalen und effizienten Designs von Medikamenten führen, die den Pyrazolo[1,5-a]pyrimidin-Kern tragen {svg_4}.
Materialwissenschaft
Pyrazolo[1,5-a]pyrimidin-Derivate haben in letzter Zeit in der Materialwissenschaft große Aufmerksamkeit erregt, da sie über signifikante photophysikalische Eigenschaften verfügen {svg_5}.
Synthetische Transformationen
Verschiedene Forscher haben verschiedene Synthesewege für die Herstellung und postfunktionelle Modifikation dieses funktionellen Scaffolds entwickelt {svg_6}. Diese Transformationen verbessern die strukturelle Vielfalt und ermöglichen einen synergistischen Effekt zwischen neuen Synthesewegen und den möglichen Anwendungen dieser Verbindungen {svg_7}.
Strukturelle Modifikationen
Der Haupt-Syntheseweg von Pyrazolo[1,5-a]pyrimidinen ermöglicht vielseitige strukturelle Modifikationen an den Positionen 2, 3, 5, 6 und 7 {svg_8}. Diese große synthetische Vielseitigkeit ermöglicht strukturelle Modifikationen über seine Peripherie hinweg {svg_9}.
Arzneimittelforschung
Das strukturelle Motiv von Pyrazolo[1,5-a]pyrimidin ist ein privilegiertes Scaffold für das Design kombinatorischer Bibliotheken und die Arzneimittelforschung {svg_10}. Seine große synthetische Vielseitigkeit ermöglicht strukturelle Modifikationen über seine Peripherie hinweg {svg_11}.
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines (PPs) are a class of compounds that have been found to interact with various biological targets. The specific target can vary depending on the exact structure of the compound. Some PPs have been found to interact with GABA receptors, acting as nonbenzodiazepinoid antianxiety agents .
Mode of Action
The mode of action of PPs can vary depending on their specific structure and target. For example, if the target is a GABA receptor, the compound may act as an agonist, enhancing the effect of GABA and resulting in anxiolytic effects .
Biochemical Pathways
The biochemical pathways affected by PPs can vary depending on their specific target. If the target is a GABA receptor, the compound would affect the GABAergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .
Result of Action
The molecular and cellular effects of PPs can vary depending on their specific target and mode of action. If the target is a GABA receptor, the compound could enhance inhibitory neurotransmission, resulting in anxiolytic effects .
Eigenschaften
IUPAC Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBXHOKESCXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194704 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41945-37-3 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



